molecular formula C7H7F2NOS B13450159 (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone

(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13450159
M. Wt: 191.20 g/mol
InChI Key: ZEXLVSYFYRKHTR-UHFFFAOYSA-N
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Description

(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a synthetic organic compound characterized by the presence of fluorine atoms on the phenyl ring, an imino group, and a lambda6-sulfanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluoroaniline and a suitable sulfonyl chloride.

    Formation of Imino Group: The aniline derivative undergoes a reaction with a formylating agent to introduce the imino group.

    Sulfonation: The imino compound is then reacted with the sulfonyl chloride under controlled conditions to form the lambda6-sulfanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its biological activity or as a probe in biochemical assays.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Difluorophenyl)methylsulfanone: Lacks the imino group.

    (2,3-Difluorophenyl)(imino)methylsulfone: Contains a sulfone instead of a lambda6-sulfanone.

    (2,3-Difluorophenyl)(imino)methyl-thioether: Contains a thioether group instead of a lambda6-sulfanone.

Uniqueness

(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone is unique due to the combination of its structural features, including the presence of fluorine atoms, an imino group, and a lambda6-sulfanone moiety

Properties

Molecular Formula

C7H7F2NOS

Molecular Weight

191.20 g/mol

IUPAC Name

(2,3-difluorophenyl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C7H7F2NOS/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3

InChI Key

ZEXLVSYFYRKHTR-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1F)F

Origin of Product

United States

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